2-Bromothiazole-4-boronic acid
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Overview
Description
2-Bromothiazole-4-boronic acid is an organoboron compound that features a thiazole ring substituted with a bromine atom at the 2-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothiazole-4-boronic acid typically involves the borylation of 2-bromothiazole. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with 2-bromothiazole in the presence of a palladium catalyst and a suitable base such as potassium acetate . The reaction is carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and catalysts is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Bromothiazole-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Potassium acetate or potassium phosphate are commonly used.
Oxidizing Agents: Hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Thiazoles: Formed through nucleophilic substitution at the 2-position.
Scientific Research Applications
2-Bromothiazole-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromothiazole-4-boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-thiazolecarboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
2-Bromo-5-thiazoleboronic acid: Similar structure but with the boronic acid group at the 5-position.
Uniqueness
2-Bromothiazole-4-boronic acid is unique due to its specific substitution pattern, which allows for selective reactions at both the 2-position (bromine) and the 4-position (boronic acid). This dual reactivity makes it a valuable intermediate in organic synthesis, enabling the construction of complex molecules with high precision.
Properties
Molecular Formula |
C3H3BBrNO2S |
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Molecular Weight |
207.85 g/mol |
IUPAC Name |
(2-bromo-1,3-thiazol-4-yl)boronic acid |
InChI |
InChI=1S/C3H3BBrNO2S/c5-3-6-2(1-9-3)4(7)8/h1,7-8H |
InChI Key |
PDHZVHQLFAHKPM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC(=N1)Br)(O)O |
Origin of Product |
United States |
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